molecular formula C12H18N4O2 B2842921 tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate CAS No. 1365988-30-2

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate

Cat. No.: B2842921
CAS No.: 1365988-30-2
M. Wt: 250.302
InChI Key: HXVVQVSYRDBTJQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and an azetidinyl carbamate moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrimidinyl-substituted azetidine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbamate derivatives .

Scientific Research Applications

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
  • tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
  • (1-(oxetane-3-yl)piperidin-4-yl)carbamate

Uniqueness

tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications where the pyrimidinyl moiety plays a crucial role .

Properties

IUPAC Name

tert-butyl N-(1-pyrimidin-2-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15-9-7-16(8-9)10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVVQVSYRDBTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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